4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H12BrN3·HCl and a molecular weight of 254.56 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of a bromine atom and a tert-butyl group on the pyrazole ring, along with an amine group, makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They can act as inhibitors of various enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with active sites of enzymes or receptors .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, bacterial infections, and more .
Result of Action
Given that pyrazole derivatives can have a wide range of biological activities , the effects of this compound could potentially include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation and survival, among others.
Action Environment
The action, efficacy, and stability of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. The compound is stored at a temperature of 4 degrees Celsius , indicating that it may be sensitive to higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Introduction of the tert-butyl group: Alkylation of the pyrazole ring with tert-butyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Formation of the hydrochloride salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.
Reduction reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution reactions: Formation of substituted pyrazole derivatives.
Oxidation reactions: Formation of nitroso or nitro derivatives.
Reduction reactions: Formation of hydrazine derivatives.
Coupling reactions: Formation of biaryl or alkyl-aryl derivatives.
Scientific Research Applications
4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.
4-bromo-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a tert-butyl group.
4-bromo-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a tert-butyl group.
Uniqueness
4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
Biological Activity
4-Bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Its molecular formula is C₉H₁₂BrN₃·HCl, with a molecular weight of approximately 250.57 g/mol. The compound's structure includes a five-membered pyrazole ring, a bromine atom, and a tert-butyl group, which contribute to its pharmacological properties.
The presence of the bromine atom in this compound allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The tert-butyl group adds steric hindrance, which can influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Pyrazole derivatives like this one have been studied for their potential as:
- Antimicrobial agents
- Anticancer compounds
- Enzyme inhibitors
The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. The compound can form covalent or non-covalent bonds with active sites, influencing various biochemical pathways.
Target Interactions
The compound has shown potential interactions with:
- Lactate dehydrogenase (LDH) : A key enzyme in cancer metabolism.
- Various receptors : Potential modulation of receptor activity can lead to therapeutic effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that pyrazole derivatives can inhibit cancer cell growth by targeting metabolic pathways. For instance, compounds related to this structure showed low nanomolar inhibition of LDH activity in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that pyrazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Research highlighted the potential of this compound as an enzyme inhibitor, particularly targeting lactate dehydrogenase, which plays a crucial role in glycolysis and cancer cell metabolism .
Comparative Analysis
To better understand the unique properties of this compound, we compare it with structurally similar compounds:
Compound Name | Structure Description | Notable Biological Activity |
---|---|---|
4-Bromo-1-methyl-1H-pyrazole | Methyl group instead of tert-butyl | Moderate anticancer activity |
4-Bromo-1-phenyl-1H-pyrazole | Phenyl group instead of tert-butyl | Enhanced antimicrobial properties |
4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole | Hydroxyethyl group | Potential anti-inflammatory effects |
Properties
IUPAC Name |
4-bromo-2-tert-butylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-7(2,3)11-6(9)5(8)4-10-11;/h4H,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMDFIPFPTCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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